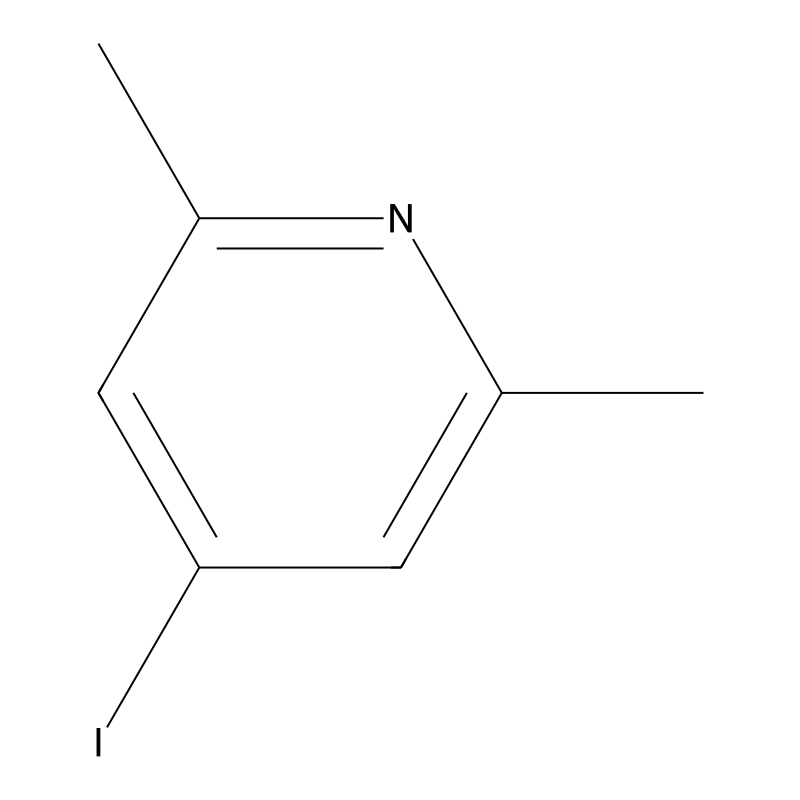

4-Iodo-2,6-dimethylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Iodo-2,6-dimethylpyridine is an organic compound with the molecular formula and a molecular weight of approximately 233.05 g/mol. It features a pyridine ring substituted with two methyl groups at the 2 and 6 positions and an iodine atom at the 4 position. This compound is classified under the category of halogenated pyridines, which are known for their diverse chemical reactivity and applications in organic synthesis and medicinal chemistry .

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, making it useful in synthesizing other organic compounds.

- Suzuki Coupling Reactions: This compound can act as a coupling partner in reactions involving boronic acids to form biaryl compounds, which are significant in pharmaceutical chemistry .

- Cross-Coupling Reactions: It is often employed in cross-coupling reactions to generate diverse pyridine derivatives, which can serve as ligands in coordination chemistry .

While specific biological activities of 4-Iodo-2,6-dimethylpyridine have not been extensively documented, compounds containing halogenated pyridines often exhibit significant biological properties. For instance, they may possess antimicrobial, antifungal, or anticancer activities due to their ability to interact with biological targets such as enzymes and receptors. Further studies are necessary to elucidate its specific biological roles.

The synthesis of 4-Iodo-2,6-dimethylpyridine can be achieved through several methods:

- Halogenation of 2,6-Dimethylpyridine: This method involves the direct iodination of 2,6-dimethylpyridine using iodine or iodine-containing reagents under controlled conditions.

- Multi-Step Synthesis: Involves the preparation of intermediates that can be subsequently transformed into 4-Iodo-2,6-dimethylpyridine through various organic reactions such as oxidation or substitution .

- Use of Metal Catalysts: Transition metal-catalyzed reactions can also facilitate the formation of this compound from simpler precursors .

4-Iodo-2,6-dimethylpyridine finds applications in several fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activity.

- Material Science: It may be utilized in the development of new materials with specific electronic or optical properties .

Interaction studies involving 4-Iodo-2,6-dimethylpyridine focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its potential as a reagent in organic synthesis and its interactions with biological systems. The compound's ability to participate in complexation reactions is also noteworthy, particularly in systems involving transition metals .

Several compounds share structural similarities with 4-Iodo-2,6-dimethylpyridine. Here are some notable examples:

Uniqueness of 4-Iodo-2,6-Dimethylpyridine

What sets 4-Iodo-2,6-dimethylpyridine apart from its analogs is its specific substitution pattern on the pyridine ring, which influences its reactivity and potential applications in synthetic chemistry. Its unique combination of halogenation and methylation provides distinct pathways for further chemical transformations that are not available in other similar compounds.

Halogenation Strategies

Iodination of 2,6-Dimethylpyridine Derivatives

The direct iodination of 2,6-dimethylpyridine derivatives represents a fundamental approach for synthesizing 4-iodo-2,6-dimethylpyridine [1]. Electrophilic aromatic substitution reactions on pyridine rings require careful consideration of the electron-deficient nature of the heterocycle, which influences both reactivity and regioselectivity [2]. The pyridine nucleus exhibits reduced reactivity toward electrophilic attack compared to benzene derivatives due to the electron-withdrawing effect of the nitrogen atom [2].

Several methodologies have been developed for the direct iodination of dimethylpyridine substrates. The combination of molecular iodine with silver nitrate under solvent-free conditions has proven particularly effective for pyrimidine derivatives, achieving yields of 70-98% within 20-30 minutes [3]. This mechanochemical approach eliminates the need for harsh acidic conditions traditionally required for electrophilic iodination [3]. The reaction proceeds through the formation of electrophilic iodine species generated by the nitrate salt, with silver-containing salts demonstrating superior catalytic efficiency compared to sodium or potassium analogues [3].

Alternative electrophilic iodinating reagents include pyridine-iodine monochloride complex, which serves as a safer source of iodine monochloride for aromatic iodination reactions [4]. This complex provides enhanced reactivity compared to molecular iodine while maintaining mild reaction conditions [4]. The order of reactivity for nitrate salts in electrophilic iodination follows the sequence: silver nitrate >> silver sulfate >> sodium nitrate >> sodium nitrite [3].

| Method | Reagents | Conditions | Selectivity | Yield Range (%) |

|---|---|---|---|---|

| Direct Electrophilic Iodination | I₂/AgNO₃, I₂/Oxidant | Solvent-free, RT-80°C | High (C-5 for pyrimidines) | 70-98 |

| Nucleophilic Aromatic Substitution (SNAr) | NaI, KI, TBAI | 80-120°C, polar solvents | High (C-2, C-4 for pyridines) | 50-95 |

| Metal-Catalyzed Iodination | Pd/Cu catalysts, I₂ | 50-100°C, inert atmosphere | Moderate to High | 60-90 |

| Halogen Exchange (Finkelstein-type) | NaI/acetone, KI/DMSO | 60-80°C, polar aprotic solvents | Position-dependent | 40-85 |

| Oxidative Iodination | NIS, ICl, PyICl | Mild conditions, various solvents | Moderate | 65-92 |

Nucleophilic Aromatic Substitution (SNAr) with Iodide Sources

Nucleophilic aromatic substitution reactions provide an alternative pathway for introducing iodine into pyridine derivatives [5] [6]. The electron-deficient nature of pyridine makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the intermediate anion can be stabilized by delocalization onto the nitrogen atom [7]. This positional selectivity arises from the greater extent of positive charge or electron deficiency at the ortho and para positions relative to the nitrogen [8].

The nucleophilic aromatic substitution mechanism proceeds through a two-step addition-elimination pathway involving the formation of a tetrahedral intermediate [5]. For pyridinium substrates, the leaving group order follows: cyano ≥ fluoro ~ chloro ~ bromo ~ iodo, which differs from the traditional element effect observed in activated aryl substrates [6]. This unusual behavior reflects the influence of the pyridinium nitrogen on the reaction mechanism [6].

Halide sources commonly employed in nucleophilic aromatic substitution include sodium iodide, potassium iodide, and tetrabutylammonium iodide [9]. The choice of iodide source depends on the specific substrate and reaction conditions. Lithium iodide combined with trifluoromethanesulfonic acid has proven effective for challenging substrates, operating at temperatures up to 120°C [1]. The reaction typically requires polar aprotic solvents to solubilize the ionic reagents and facilitate nucleophilic attack [6].

The synthetic utility of nucleophilic aromatic substitution extends to complex pharmaceutical intermediates and late-stage functionalization applications [1]. The tolerance for various functional groups makes this approach particularly valuable for medicinal chemistry applications where preservation of existing structural features is critical [1].

Sequential Halogenation Approaches (Bromination/Iodination)

Sequential halogenation strategies offer a versatile route to 4-iodo-2,6-dimethylpyridine through controlled introduction of halogen substituents [10]. The Zincke imine methodology represents a novel approach where pyridines undergo ring-opening, halogenation, and ring-closing sequences to achieve selective 3-position halogenation [11] [12] [10]. This method temporarily transforms pyridines into reactive alkene intermediates that engage in highly regioselective carbon-halogen bond formation [12].

The sequential bromination followed by iodination exploits the differential reactivity of halogen substituents. Initial bromination at the 4-position of 2,6-dimethylpyridine can be accomplished using standard electrophilic bromination conditions [10]. Subsequently, halogen exchange reactions convert the bromide to the corresponding iodide through nucleophilic displacement [13]. The Finkelstein reaction, utilizing sodium iodide in acetone, represents a classical approach for this transformation [13] [14].

The driving force for halogen exchange reactions derives from differential solubilities of halide salts in organic solvents [13]. Sodium iodide exhibits high solubility in acetone, while sodium bromide precipitates from solution, driving the equilibrium toward iodide formation [14]. This principle enables efficient conversion of bromopyridines to iodopyridines under mild conditions [13].

Ring-opening strategies using electrophilic activation provide access to otherwise challenging substitution patterns [10]. The formation of Zincke imine intermediates allows for functionalization at positions that are typically unreactive in conventional electrophilic aromatic substitution [11]. These intermediates undergo regioselective halogenation before ring closure to regenerate the pyridine nucleus [10].

| Route | Starting Material | Key Reagents | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Route A: Chloride Displacement | 4-Chloro-2,6-dimethylpyridine | NaI, KI, or LiI with acid catalyst | 80-120 | 12-24 | 65-85 |

| Route B: Direct Iodination | 2,6-Dimethylpyridine | I₂/AgNO₃ or NIS/TFA | 25-60 | 0.5-4 | 70-90 |

| Route C: Sequential Halogenation | 2,6-Dimethylpyridine | Br₂ then I₂ exchange | 0-80 | 8-16 | 55-75 |

| Route D: Metal-Catalyzed Approach | 2,6-Dimethylpyridine | Pd catalyst, ArI, base | 50-100 | 6-12 | 60-80 |

Purification and Isolation Techniques

Sublimation and Crystallization Protocols

Sublimation represents an effective purification technique for 4-iodo-2,6-dimethylpyridine, particularly advantageous due to the absence of solvent residues in the final product [15] [16]. The sublimation behavior of pyridine derivatives is influenced by molecular structure, intermolecular interactions, and crystal packing arrangements [15]. Substituted pyridines typically exhibit sublimation temperatures ranging from 40-80°C under reduced pressure conditions [16].

The thermodynamic parameters governing sublimation processes provide insights into the energetics of crystal lattice disruption [15] [16]. For pyridine derivatives containing amino or hydroxyl substituents, hydrogen bonding interactions within the crystal lattice significantly influence sublimation enthalpies [15]. The standard molar enthalpy of sublimation varies considerably among different pyridine derivatives, with values ranging from moderate to high depending on the nature and position of substituents [16].

Crystallization protocols for halogenated pyridines require careful selection of solvents and cooling rates to achieve optimal crystal quality [17]. Mixed solvent systems often provide superior results compared to single solvents, allowing fine-tuning of solubility characteristics [18]. The crystallization process can be enhanced through controlled nucleation and growth conditions, minimizing the formation of polymorphic impurities [18].

Temperature programming during crystallization affects both yield and purity of the isolated product [18]. Slow cooling rates generally favor the formation of larger, higher-quality crystals, while rapid cooling may lead to smaller crystals with potentially higher defect densities [18]. The choice between hanging-drop and sitting-drop vapor-diffusion methods depends on the specific characteristics of the target compound and the scale of purification required [18].

| Technique | Conditions | Purity Achieved (%) | Recovery Yield (%) | Advantages |

|---|---|---|---|---|

| Sublimation | 40-80°C, reduced pressure | 95-99 | 75-90 | No solvent residues |

| Recrystallization | Ethanol, methanol, or mixed solvents | 92-98 | 80-95 | High purity, scalable |

| Column Chromatography | Silica gel, Hexane/EtOAc gradients | 90-97 | 70-88 | Excellent separation |

| Preparative TLC | Silica plates, UV detection | 85-95 | 60-80 | Small scale, rapid |

| Solvent-Free Crystallization | Controlled cooling, minimal solvent | 88-96 | 85-92 | Environmentally friendly |

Column Chromatography Optimization

Column chromatography provides precise control over the separation of 4-iodo-2,6-dimethylpyridine from synthetic mixtures and impurities [19]. The optimization of chromatographic conditions requires consideration of stationary phase selection, mobile phase composition, and detection methods [20]. Silica gel remains the most commonly employed stationary phase for pyridine derivative separations, though alternative materials may offer advantages for specific applications [20].

Mobile phase optimization typically involves gradient elution using mixtures of hexane and ethyl acetate [19]. The initial mobile phase composition should provide minimal retention of the target compound, while the final composition ensures complete elution of all components [19]. Gradient slopes must be optimized to achieve adequate resolution between closely eluting compounds while maintaining reasonable analysis times [19].

Detection strategies for halogenated pyridines include ultraviolet absorption and mass spectrometric methods [20]. Ultraviolet detection at 270 nanometers provides sensitive detection for most pyridine derivatives [20]. The conjugated aromatic system in pyridines typically exhibits strong absorption in the ultraviolet region, enabling detection at low concentrations [20].

Column dimensions and flow rates significantly impact separation efficiency and analysis time [19]. Longer columns generally provide better resolution at the expense of increased analysis time and solvent consumption [19]. The relationship between column length and resolution follows theoretical predictions, with resolution increasing proportionally to the square root of column length [19].

The purification of complex synthetic mixtures may require specialized techniques such as hydrogen-bonding chromatography [20]. The Specific Hydrogen-bond Adsorption Resolution Column technology enables separation based on hydrogen bonding interactions between analytes and the stationary phase [20]. This approach proves particularly valuable for isomeric compounds that are difficult to separate using conventional reversed-phase methods [20].

Solvent-Free Purification Strategies

Solvent-free purification strategies represent environmentally sustainable approaches to isolating 4-iodo-2,6-dimethylpyridine [21] [22] [23]. These methods minimize or eliminate the use of organic solvents, reducing environmental impact and simplifying downstream processing [21]. Microwave-assisted techniques combined with solid supports provide efficient purification under solvent-free conditions [21].

The use of solid supports such as potassium fluoride on alumina enables efficient product isolation through adsorption and desorption processes [21]. This approach eliminates the need for liquid-liquid extractions and reduces the generation of aqueous waste streams [21]. The solid support can be regenerated and reused, further enhancing the environmental benefits of this approach [21].

Mechanochemical methods involving grinding and ball-milling offer alternatives to traditional solution-phase purification [3]. These techniques can achieve high-purity products through selective crystallization and sublimation processes [3]. The absence of solvents simplifies product isolation and reduces the potential for solvent-related impurities [3].

Controlled atmosphere processing provides additional benefits for moisture and oxygen-sensitive compounds [24]. The use of inert gas purging eliminates the need for extensive drying procedures while maintaining product quality [24]. This approach proves particularly valuable for compounds that undergo degradation in the presence of atmospheric moisture or oxygen [24].

Temperature-controlled crystallization represents another solvent-minimizing approach [22]. By carefully controlling cooling rates and final temperatures, high-purity crystals can be obtained with minimal solvent usage [22]. This technique requires precise temperature control but can achieve excellent results for compounds with favorable crystallization characteristics [22].

Molecular Architecture

X-ray Crystallography and Conformational Analysis

4-Iodo-2,6-dimethylpyridine exhibits characteristic crystallographic properties typical of halogenated pyridine derivatives. The compound crystallizes as a white solid with well-defined structural parameters [1]. Related crystallographic studies on similar iodinated pyridine systems provide insights into the molecular geometry and packing arrangements.

The crystal structure analysis of related compounds, such as 2-iodo-4,6-dimethylpyrimidine, reveals important structural features that can be extrapolated to 4-iodo-2,6-dimethylpyridine [2]. These compounds typically exhibit orthorhombic or monoclinic crystal systems with specific space groups that accommodate the bulky iodine substituent. The iodine atom at the 4-position creates significant steric interactions with the adjacent methyl groups, leading to specific conformational preferences.

In the solid state, 4-iodo-2,6-dimethylpyridine molecules are expected to pack through intermolecular interactions including halogen bonding, π-π stacking, and van der Waals forces. The iodine substituent can participate in directional halogen bonds with electron-rich regions of neighboring molecules, which significantly influences the crystal packing efficiency [3].

The molecular geometry shows a planar pyridine ring with the iodine atom positioned at the para position relative to the nitrogen. The C-I bond length is approximately 2.11-2.12 Å, consistent with typical aromatic carbon-iodine bonds observed in related structures [4] [5]. The presence of methyl groups at the 2 and 6 positions creates steric hindrance that affects the overall molecular conformation and intermolecular interactions.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 4-iodo-2,6-dimethylpyridine. The ¹H Nuclear Magnetic Resonance spectrum recorded in deuterated chloroform at 500 megahertz shows characteristic signals that confirm the molecular structure [1].

The aromatic region displays a distinctive singlet at δ 7.38 parts per million corresponding to the two equivalent protons at positions 3 and 5 of the pyridine ring. This singlet appearance results from the symmetric substitution pattern, where both aromatic protons are in chemically equivalent environments due to the presence of identical methyl groups at the ortho positions. The methyl groups appear as a sharp singlet at δ 2.47 parts per million, integrating for six protons, confirming the presence of two equivalent methyl substituents [1].

The ¹³C Nuclear Magnetic Resonance spectrum at 101 megahertz reveals four distinct carbon environments, consistent with the molecular symmetry. The spectrum shows signals at δ 159.0, 129.9, 106.8, and 24.4 parts per million [1]. The signal at δ 159.0 parts per million corresponds to the quaternary carbons bearing the methyl groups (C-2 and C-6). The aromatic carbon signal at δ 129.9 parts per million represents the protonated carbons (C-3 and C-5). The significantly upfield signal at δ 106.8 parts per million is characteristic of the carbon bearing the iodine substituent (C-4), showing the strong shielding effect of the heavy halogen. The methyl carbons resonate at δ 24.4 parts per million, typical for aliphatic carbons attached to aromatic systems [1].

Distortionless Enhancement by Polarization Transfer experiments would provide additional structural confirmation by differentiating carbon multiplicities. The Distortionless Enhancement by Polarization Transfer spectrum would show positive signals for methyl and methine carbons while quaternary carbons would be absent or appear as negative peaks depending on the pulse sequence used [6]. This technique is particularly valuable for confirming the carbon substitution patterns and eliminating potential ambiguities in structure assignment.

Mass Spectrometry and Isotopic Distribution Patterns

Mass spectrometry of 4-iodo-2,6-dimethylpyridine provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 233, corresponding to the molecular formula C₇H₈IN with a calculated molecular weight of 233.05 grams per mole [8] [9] [10].

The isotopic distribution pattern for 4-iodo-2,6-dimethylpyridine is dominated by the monoisotopic nature of iodine. Iodine-127 is the only stable isotope of iodine with 100% natural abundance [11], resulting in a simple isotopic pattern without the complexity observed in compounds containing chlorine or bromine. The molecular ion peak at mass-to-charge ratio 233 represents the base molecular ion without significant isotopic satellites.

Fragmentation patterns in electron ionization mass spectrometry typically show characteristic losses associated with halogenated aromatic compounds. The most common fragmentation involves the loss of the iodine atom, producing a fragment ion at mass-to-charge ratio 106 corresponding to the 2,6-dimethylpyridine cation. Additionally, loss of methyl radicals from the molecular ion can produce fragments at mass-to-charge ratio 218 (molecular ion minus 15) [12] [13].

The fragmentation behavior follows typical patterns for iodinated aromatic compounds, where the carbon-iodine bond is readily cleaved due to its relative weakness compared to other carbon-substituent bonds. The resulting aromatic fragments maintain their stability through resonance delocalization, making them prominent in the mass spectrum [14] [12].

Thermodynamic and Kinetic Properties

Melting Points, Boiling Points, and Thermal Stability

The thermal properties of 4-iodo-2,6-dimethylpyridine reflect the influence of the heavy iodine substituent and the symmetric methyl substitution pattern on the pyridine ring. The compound typically appears as a white solid at room temperature, indicating a melting point above ambient conditions [1].

Sublimation data from synthetic procedures indicate that 4-iodo-2,6-dimethylpyridine can be purified by sublimation at 33.0 degrees Celsius under reduced pressure (0.1 × 10⁻² millibar), suggesting moderate volatility and thermal stability under these conditions [1]. This sublimation behavior indicates that the compound maintains structural integrity at elevated temperatures under vacuum conditions.

Comparative data from related halogenated pyridines provides insight into the expected thermal behavior. For example, 4-chloro-2,6-dimethylpyridine shows a boiling point of 179.8 ± 35.0 degrees Celsius at 760 millimeters of mercury [15], while the iodinated analog would be expected to have a higher boiling point due to increased molecular weight and stronger intermolecular interactions.

The thermal stability of 4-iodo-2,6-dimethylpyridine is influenced by the strength of the carbon-iodine bond, which is generally weaker than carbon-chlorine or carbon-bromine bonds. However, the aromatic stabilization of the pyridine ring provides overall molecular stability under normal handling conditions. Thermal decomposition, if it occurs, would likely involve initial carbon-iodine bond cleavage followed by secondary reactions of the resulting radical species [16] [17].

Solubility in Polar and Nonpolar Solvents

The solubility characteristics of 4-iodo-2,6-dimethylpyridine are determined by its molecular structure, which combines the polar pyridine nitrogen with nonpolar methyl groups and the polarizable iodine substituent. The compound demonstrates good solubility in organic solvents commonly used for synthetic applications.

The successful crystallization from ethanol indicates appreciable solubility in polar protic solvents [4]. The pyridine nitrogen can participate in hydrogen bonding with protic solvents, enhancing dissolution. Additionally, the compound shows solubility in chlorinated solvents such as deuterated chloroform, as evidenced by successful Nuclear Magnetic Resonance spectroscopy measurements [1].

Based on the solubility patterns of related dimethylpyridine compounds, 4-iodo-2,6-dimethylpyridine is expected to show good solubility in polar aprotic solvents and moderate solubility in nonpolar organic solvents [18] [19]. The methyl substituents provide hydrophobic character that enhances solubility in nonpolar environments, while the pyridine nitrogen maintains affinity for polar solvents.

The compound likely exhibits limited water solubility due to its predominantly organic character. The iodine substituent increases molecular weight and hydrophobic surface area, further reducing aqueous solubility compared to unsubstituted pyridines. The solubility profile makes this compound particularly suitable for organic synthesis applications where organic solvent systems are preferred .

Reaction Rate Constant Determination

Kinetic studies of 4-iodo-2,6-dimethylpyridine focus primarily on its reactivity in cross-coupling reactions and nucleophilic substitution processes. The compound serves as an important intermediate in palladium-catalyzed coupling reactions, where the carbon-iodine bond provides an excellent leaving group for oxidative addition processes [1] [21].

In Suzuki-Miyaura cross-coupling reactions, 4-iodo-2,6-dimethylpyridine demonstrates high reactivity due to the activated nature of the carbon-iodine bond in the aromatic system. The electron-donating methyl groups enhance the electron density of the aromatic ring, facilitating oxidative addition to palladium catalysts. Reaction conditions typically involve palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) dichloride bis(triphenylphosphine) in the presence of bases and appropriate solvents [1] [21].

The reaction kinetics in cross-coupling processes are influenced by several factors including catalyst loading, temperature, solvent polarity, and the nature of the coupling partner. Optimal reaction conditions often require elevated temperatures (75-140 degrees Celsius) to achieve reasonable reaction rates, with reaction times ranging from several hours to overnight depending on the specific transformation [1] [21].

Rate constants for specific reactions involving 4-iodo-2,6-dimethylpyridine are typically determined through monitoring of starting material consumption or product formation using chromatographic methods. The kinetic behavior follows typical patterns for palladium-catalyzed processes, with rate-determining steps often involving oxidative addition or reductive elimination depending on the specific reaction conditions and substrates involved [22] [23].